2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be achieved through various synthetic routes. One common method involves the α-methylation of pyridines using a continuous flow setup, which provides a greener and more efficient approach compared to conventional batch reaction protocols . The reaction conditions typically involve the use of specific catalysts and reagents to achieve high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding pyrimidine oxides, while reduction reactions may produce reduced pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine include other pyrimidine derivatives and pyrrolidine-containing compounds. Examples include:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring and a pyrrolidine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQCAZBHHDBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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